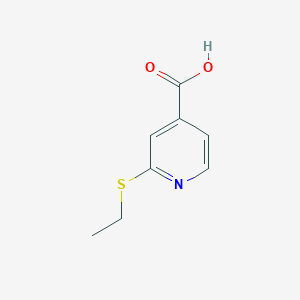

![molecular formula C13H18F2N2O B1414790 N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine CAS No. 1042525-04-1](/img/structure/B1414790.png)

N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine” can be achieved by reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate.Molecular Structure Analysis

The molecular structure of “N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine” is complex, with a molecular weight of 187.15 and 215.2 . The InChI code for this compound is 1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-4,8H,5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine” include a molecular weight of 187.15 and 215.2 , and it is stored at room temperature . It is available in powder form .Applications De Recherche Scientifique

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Nitrogen-containing compounds, including various amines, are resistant to conventional degradation processes but can be effectively mineralized using advanced oxidation processes (AOPs). AOPs improve the efficacy of overall treatment schemes, essential for addressing global concerns about toxic amino-compounds in water. Studies suggest that ozone and Fenton processes are highly reactive toward amines, with degradation sensitivity to parameters like pH. These insights drive future research on the degradation of amine-based compounds, potentially including N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine, in environmental applications (Bhat & Gogate, 2021).

Amine-functionalized Sorbents for Contaminant Removal

Amine-containing sorbents offer promising solutions for the removal of persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The design of next-generation sorbents considers electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting the importance of functional groups in targeting specific contaminants. This suggests that compounds like N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine could be structurally optimized for environmental remediation purposes (Ateia et al., 2019).

Heterocyclic Amines in Food Safety

Research on heterocyclic aromatic amines (HAAs), which are similar in structure to N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine, focuses on their formation during food processing and their carcinogenic potential. Understanding the mechanisms of HAA formation and identifying mitigation strategies are critical for improving food safety and reducing cancer risk. This area of research may benefit from studies on compounds like N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine to develop safer food processing techniques and additives (Chen et al., 2020).

Safety and Hazards

“N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2O/c1-17-8-6-10(7-9-17)16-11-4-2-3-5-12(11)18-13(14)15/h2-5,10,13,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQPZNPCLDLMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=CC=C2OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)

![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)

![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)

![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)

![{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine](/img/structure/B1414716.png)

![Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B1414717.png)

![N-[(2,6-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414719.png)

![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)

![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)

![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)

![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)